2-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a pyridine carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a methoxyphenyl group through a nucleophilic substitution reaction.
Coupling with Pyridine Carboxylic Acid: The substituted piperazine is then coupled with pyridine-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo further substitution reactions to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various alkylating agents or acylating agents under basic or acidic conditions.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.
Biological Studies: Used as a probe to study receptor-ligand interactions.
Industrial Applications: Potential use in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity and leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-(4-Methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol
- 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid
Uniqueness
2-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other piperazine derivatives. Its methoxyphenyl group and pyridine carboxylic acid moiety contribute to its unique binding affinity and selectivity for certain biological targets.
Properties
Molecular Formula |
C18H21N3O3 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C18H21N3O3/c1-24-15-6-4-14(5-7-15)13-20-9-11-21(12-10-20)17-16(18(22)23)3-2-8-19-17/h2-8H,9-13H2,1H3,(H,22,23) |
InChI Key |
UQDWQMMXZPVSIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C3=C(C=CC=N3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.